Product packaging for 10-Formyl-7,8-dihydrofolic acid(Cat. No.:CAS No. 28459-40-7)

10-Formyl-7,8-dihydrofolic acid

Cat. No.: B1664512
CAS No.: 28459-40-7
M. Wt: 471.4 g/mol
InChI Key: UXFQDXABPXWSTK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Formyldihydrofolate (10-CHO-DHF) is a dihydrofolate derivative that serves as a substrate in critical enzymatic reactions within the one-carbon metabolic pathway, making it a valuable compound for biochemical and microbiological research. Studies in model systems such as Escherichia coli have demonstrated that 10-Formyldihydrofolate is utilized by dihydrofolate reductase (DHFR) for conversion to 10-formyltetrahydrofolate, albeit with about one-third the efficiency of its classical substrate, dihydrofolate (DHF) . Concurrently, it can also act as a formyl group donor for the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (PurH), a key component in the de novo purine biosynthesis pathway . The efficient utilization of 10-Formyldihydrofolate by these enzymes helps maintain folate homeostasis in cells. This compound is not typically a major component in normal tissues but has been identified in the cytosol of methotrexate-treated breast cancer cells, highlighting its relevance in cancer research and for investigating the mechanisms of anticancer agents . Its bioavailability is evidenced by the ability of folate-deficient E. coli to grow when supplemented with 10-Formyldihydrofolate, which enters the one-carbon metabolic pathway to provide necessary metabolites . Researchers can use this chemical to probe folate cycle dynamics, study antimicrobial drug targets, and explore nucleotide biosynthesis. This product is intended for Research Use Only and is not approved for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N7O7 B1664512 10-Formyl-7,8-dihydrofolic acid CAS No. 28459-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,13H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFQDXABPXWSTK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948216
Record name N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid
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Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 10-Formyldihydrofolate
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CAS No.

28459-40-7, 25377-55-3
Record name 10-Formyl-7,8-dihydrofolic acid
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Record name 10-Formyldihydrofolate
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Record name N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid
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Record name 10-formyl-dihydrofolic acid
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Record name 10-FORMYL-7,8-DIHYDROFOLIC ACID
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Biosynthesis and Formation of 10 Formyldihydrofolate

Chemical Synthesis Pathways for 10-Formyldihydrofolate

The artificial creation of 10-Formyldihydrofolate is a multi-step process that requires careful control of chemical reactions.

A primary strategy for the chemical synthesis of 10-Formyldihydrofolate involves a two-step process starting from folic acid.

Reduction of Folic Acid: The first step is the reduction of folic acid to 7,8-dihydrofolic acid (DHF). This can be accomplished through methods such as catalytic hydrogenation in the presence of a noble metal catalyst like platinum or rhodium, or by using a reducing agent like sodium dithionite (B78146) (also known as sodium hydrosulfite). epo.orggoogle.com This reaction specifically reduces the 7,8 double bond in the pteridine (B1203161) ring of folic acid, yielding the dihydrofolate intermediate.

Formylation of 7,8-Dihydrofolic Acid: The subsequent step involves the introduction of a formyl group (-CH=O) at the N10 position of the DHF molecule. This is a type of acylation reaction. While specific, detailed protocols for the direct formylation of 7,8-dihydrofolic acid are not extensively documented in readily available literature, the principles of organic chemistry allow for the use of various formylating agents to achieve this transformation. The reaction would involve treating the synthesized 7,8-dihydrofolic acid with a suitable reagent that can donate a formyl group to the secondary amine at the N10 position.

It is also reported that 10-Formyl-7,8-dihydrofolic acid can be prepared via the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid. google.comnih.gov

In organic chemistry, a variety of reagents, known as formylating agents, can be used to introduce a formyl group onto a molecule, typically onto amines or electron-rich aromatic rings. wikipedia.orgtcichemicals.comportfolio-pplus.com The selection of a specific agent depends on the substrate's reactivity and the desired reaction conditions. For the potential formylation of 7,8-dihydrofolic acid, several classes of formylating agents could be explored.

Interactive Table: Potential Chemical Formylating Agents

Reagent Class Specific Examples Associated Reaction Name Notes
Formic Acid & Derivatives Formic acid, Acetic formic anhydride - Formic acid itself can act as a formylating agent, often requiring dehydration. nih.gov
Formamides Dimethylformamide (DMF) with POCl₃ Vilsmeier-Haack reaction A strong electrophile is generated, typically used for electron-rich aromatic systems. wikipedia.org
Amine-Based Reagents Hexamethylenetetramine (HMTA) Duff reaction, Sommelet reaction Often used for the formylation of phenols and other activated aromatic rings. wikipedia.orgwikipedia.org
Carbon Monoxide Carbon monoxide with HCl Gattermann-Koch reaction Typically used for the formylation of aromatic hydrocarbons. wikipedia.org
Other Chloroform, N-Formylsaccharin, Cyanomethyl formate (B1220265) Reimer-Tiemann reaction, - These reagents offer various levels of reactivity and can be used under milder conditions. wikipedia.orgtcichemicals.comnih.gov

Enzymatic Synthesis Approaches for 10-Formyldihydrofolate

While the in vivo formation of 10-Formyldihydrofolate appears to be primarily an oxidative process (see section 2.3), a theoretical enzymatic synthesis pathway can be postulated. This would likely involve two key enzymatic steps analogous to the chemical synthesis route.

First, the enzyme Dihydrofolate Reductase (DHFR) would catalyze the reduction of folic acid to 7,8-dihydrofolate, using NADPH as an electron donor. wikipedia.org DHFR is a crucial enzyme in all organisms for maintaining the pool of reduced folates. nih.gov

The second step would require an enzyme capable of transferring a formyl group to 7,8-dihydrofolate. While enzymes such as glycinamide (B1583983) ribonucleotide (GAR) formyltransferase and aminoimidazole-4-carboxamide ribonucleotide (AICAR) formyltransferase are known to utilize formylated folates, an enzyme specifically identified as a "dihydrofolate formyltransferase" that synthesizes 10-Formyldihydrofolate has not been characterized in the reviewed literature. However, it is known that this compound can serve as a substrate for dihydrofolate reductase, suggesting a potential role in folate interconversion pathways. nih.gov

In Vivo Formation Mechanisms of 10-Formyldihydrofolate

Within a biological context, 10-Formyldihydrofolate is understood to be formed through the oxidation of another folate derivative.

The predominant mechanism for the in vivo formation of 10-Formyldihydrofolate is the oxidation of 10-Formyltetrahydrofolate (10-CHO-THF). portfolio-pplus.com This reaction is a critical step in folate metabolism and helps to explain the bioactivity of certain unnatural isomers of folate. portfolio-pplus.com The oxidation process removes the asymmetric center at the C6 carbon of the pteridine ring, converting the tetrahydrofolate form to the dihydrofolate form. portfolio-pplus.com This conversion is significant because 10-Formyldihydrofolate is considered the predominant in vivo substrate for the enzyme aminoimidazolecarboxamide ribotide (AICAR) transformylase, which is involved in de novo purine (B94841) biosynthesis. portfolio-pplus.com

Research has identified that the oxidation of 10-Formyltetrahydrofolate to 10-Formyldihydrofolate can occur rapidly within mitochondria. portfolio-pplus.com Specifically, this process is linked to Complex IV of the electron transport chain, which contains cytochrome c. portfolio-pplus.com Studies with isolated rat liver mitochondria have shown that cytochrome c (in its oxidized Fe³⁺ state) rapidly oxidizes 10-CHO-THF. portfolio-pplus.com This reaction supports mitochondrial respiration without uncoupling the synthesis of ATP. portfolio-pplus.com This mitochondrial pathway represents a significant, previously unrecognized route in folate metabolism. portfolio-pplus.com

Oxidation of 10-Formyltetrahydrofolate to 10-Formyldihydrofolate

Non-Enzymatic and Iron-Catalyzed Oxidation Processes of Folates

The formation of 10-formyldihydrofolate can occur through the oxidation of its tetrahydrofolate counterpart, 10-formyltetrahydrofolate. This conversion is not solely dependent on enzymatic pathways but can also proceed via non-enzymatic processes, particularly those catalyzed by iron-containing compounds.

A key process in this transformation involves cytochrome c, an iron-containing protein crucial for cellular respiration. In the mitochondrial intermembrane space, cytochrome c can rapidly oxidize 10-formyltetrahydrofolate to 10-formyldihydrofolate. nih.govacs.org This reaction is significant as it represents a previously unidentified route in folate metabolism. nih.gov The oxidation of 10-formyltetrahydrofolate by the ferric iron (Fe³⁺) in cytochrome c is a critical step. acs.org This process has been observed in isolated rat liver mitochondria, where 10-formyltetrahydrofolate was found to support mitochondrial respiration, with 10-formyldihydrofolate being the resulting product. nih.gov The site of electron donation was identified as complex IV of the electron transport chain, which houses cytochrome c. nih.gov This oxidation reaction is a pivotal step that removes the asymmetric center at the C-6 position of the folate molecule, allowing for its further metabolism. cambridge.org

Intracellular Accumulation of 10-Formyldihydrofolate under Specific Conditions

Under normal physiological conditions, 10-formyldihydrofolate is not typically found as a component of intracellular folate pools. nih.gov However, its accumulation has been observed under specific circumstances, most notably in cells treated with the chemotherapeutic agent methotrexate (B535133). nih.gov

Methotrexate is a potent inhibitor of dihydrofolate reductase, an essential enzyme that reduces dihydrofolate to tetrahydrofolate. wikipedia.org By blocking this enzyme, methotrexate disrupts the folate cycle and inhibits the synthesis of DNA, RNA, and proteins. This inhibition leads to an accumulation of dihydrofolate and its derivatives.

Research has identified 10-formyldihydrofolate in the cytosol of methotrexate-treated cells, including MCF-7 breast cancer cells and normal human myeloid precursor cells. nih.gov The accumulation of 10-formyldihydrofolate, alongside dihydrofolate, induced by methotrexate may contribute to the drug's cytotoxic effects. nih.gov This is due to its ability to inhibit key enzymes involved in nucleotide synthesis.

Studies have shown that 10-formyldihydrofolate can support the growth of human leukemia cells in a folate-depleted medium containing methotrexate, indicating it is a bioactive folate in mammalian cells under these conditions. nih.govconsensus.app

Biochemical Interactions of 10-Formyldihydrofolate

The accumulation of 10-formyldihydrofolate has significant biochemical consequences due to its interaction with several folate-dependent enzymes.

EnzymeInteractionPolyglutamate FormKi / Km (µM)Reference
AICAR transformylaseSubstratePentaglutamate5.3 (Km) nih.gov
GAR transformylaseInhibitorPentaglutamate2.0 (Ki) nih.gov
Thymidylate synthaseCompetitive InhibitorMonoglutamate- nih.gov
Thymidylate synthaseCompetitive InhibitorPentaglutamate0.16 (Ki) nih.gov
Thymidylate synthaseCompetitive InhibitorPentaglutamate1.6 (Ki) nih.gov

AICAR: Aminoimidazolecarboxamide ribonucleotide; GAR: Glycinamide ribotide

As detailed in the table, the pentaglutamate form of 10-formyldihydrofolate acts as a substrate for aminoimidazolecarboxamide ribotide (AICAR) transformylase with a Km of 5.3 µM. nih.gov Concurrently, it inhibits glycinamide ribotide (GAR) transformylase with a Ki of 2.0 µM. nih.gov Furthermore, it is a potent competitive inhibitor of thymidylate synthase, with its inhibitory activity being highly dependent on its polyglutamation state. nih.gov The pentaglutamate derivative shows a 52- to 85-fold greater affinity for thymidylate synthase compared to the monoglutamate form. nih.gov

Metabolic Pathways and Interconversions of 10 Formyldihydrofolate

Central Role of 10-Formyldihydrofolate in One-Carbon Metabolism

10-Formyldihydrofolate (10-CHO-H2Folate) is a folate derivative that plays a crucial role in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides and other vital biomolecules. For a considerable time, it was believed that only tetrahydrofolate derivatives were involved in enzyme-catalyzed one-carbon transfer reactions. However, research has established that 10-formyldihydrofolate is a key substrate in specific metabolic processes, most notably in the de novo purine (B94841) biosynthesis pathway. nih.gov

The central function of 10-formyldihydrofolate is to act as a formyl group donor for aminoimidazolecarboxamide ribotide (AICAR) transformylase, an enzyme that catalyzes a critical step in the formation of the purine ring. nih.gov Evidence from studies in humans, various cell cultures, and bacteria indicates that 10-formyltetrahydrofolate (10-CHO-THF) can be oxidized to form 10-formyldihydrofolate. nih.gov This intermediate is then utilized by AICAR transformylase, which transfers the formyl group and releases dihydrofolate (DHF) as a product. nih.gov The resulting DHF is subsequently reduced back to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR), allowing it to re-enter the folate cycle and participate in other one-carbon transfer reactions. nih.govnih.govnih.gov This places 10-formyldihydrofolate at a key intersection of folate metabolism and nucleotide synthesis.

Enzymatic Conversions Directly Involving 10-Formyldihydrofolate

The primary enzymatic reaction that consumes 10-formyldihydrofolate is its conversion to dihydrofolate (DHF), a reaction catalyzed by the enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, also known as PurH. researchgate.net This bifunctional enzyme, which also possesses inosine (B1671953) monophosphate (IMP) cyclohydrolase activity, is responsible for the final two steps of the de novo purine biosynthesis pathway. nih.gov In the transformylase reaction, 10-formyldihydrofolate serves as the donor of a one-carbon formyl group, which is transferred to the substrate AICAR to produce 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). researchgate.net Concurrently with this transfer, 10-formyldihydrofolate is converted to DHF. nih.govresearchgate.net

The reaction can be summarized as follows: 10-Formyldihydrofolate + AICAR → Dihydrofolate + FAICAR

This catalytic step is vital for introducing the second carbon atom (C2) into the purine ring, leading to the formation of inosine monophosphate (IMP), the precursor for adenosine (B11128) and guanosine (B1672433) nucleotides. nih.gov The utilization of 10-formyldihydrofolate by AICAR transformylase represents a significant pathway in cellular metabolism. nih.gov

Kinetic studies have demonstrated that AICAR transformylase (PurH) can efficiently utilize 10-formyldihydrofolate as a substrate. In fact, in vitro data suggest that 10-formyldihydrofolate is kinetically preferred over 10-formyltetrahydrofolate (10-CHO-THF) by mammalian AICAR transformylase. nih.gov This preference is a key piece of evidence supporting the hypothesis that 10-formyldihydrofolate is a predominant in vivo substrate for this enzyme. nih.gov

Research on Escherichia coli PurH has provided specific kinetic parameters for this reaction. While the enzyme can use both 10-CHO-THF and 10-CHO-H2Folate, it utilizes 10-formyldihydrofolate as a formyl group donor only slightly less efficiently than it does 10-formyltetrahydrofolate. researchgate.net This indicates that 10-formyldihydrofolate is a highly viable substrate for the bacterial enzyme as well.

Kinetic Parameters of E. coli PurH with Folate Substrates
SubstrateParameterValue
10-Formyldihydrofolate (10-CHO-DHF)Km (µM)150 ± 15
kcat/Km (M-1s-1)(2.0 ± 0.1) x 104
10-Formyltetrahydrofolate (10-CHO-THF)Km (µM)29 ± 5
kcat/Km (M-1s-1)(2.7 ± 0.2) x 104

Data sourced from studies on E. coli PurH. researchgate.net

The kinetic preference of AICAR transformylase for 10-formyldihydrofolate is not uniform across all domains of life, but evidence for its use has been found in various organisms. In mammalian systems, there is a strong indication that 10-formyldihydrofolate is the preferred substrate in vivo. nih.gov This is supported by the observation that the structure and active site of mammalian AICAR transformylase are not consistent with other enzymes that utilize 10-formyltetrahydrofolate. nih.gov

In bacteria, such as Escherichia coli, the kinetic efficiency (kcat/Km) for 10-formyldihydrofolate is comparable to that for 10-formyltetrahydrofolate, suggesting it is also a physiologically relevant substrate. researchgate.net Studies on enzymes from avian sources, specifically chickens, have also shown that they can catalyze reactions with both 10-CHO-THF and 10-CHO-H2Folate. researchgate.net This suggests a conserved capability to utilize 10-formyldihydrofolate in the purine biosynthesis pathway across different species.

In addition to its role as a substrate for AICAR transformylase, 10-formyldihydrofolate can be enzymatically converted back to 10-formyltetrahydrofolate (10-CHO-THF). This reduction is catalyzed by the enzyme dihydrofolate reductase (DHFR). researchgate.net DHFR is a key enzyme in folate metabolism, primarily known for reducing dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. nih.govwikipedia.org

The reaction is as follows: 10-Formyldihydrofolate + NADPH + H+ → 10-Formyltetrahydrofolate + NADP+

Kinetic analysis of E. coli DHFR has shown that it utilizes 10-formyldihydrofolate as a substrate, although about one-third as efficiently as its canonical substrate, DHF. researchgate.net Despite this lower efficiency, the reaction is significant because it provides a direct route to salvage the one-carbon unit attached to the dihydrofolate backbone, converting it into the fully reduced and metabolically versatile tetrahydrofolate form. A comparative study in E. coli revealed that the utilization of 10-formyldihydrofolate by DHFR is approximately 50-fold more efficient than its utilization by PurH, indicating that its reduction to 10-CHO-THF is a kinetically favored pathway. researchgate.net

Conversion of 10-Formyldihydrofolate to 10-Formyltetrahydrofolate (10-CHO-THF)

Catalysis by Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, primarily known for catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. nih.govnih.gov This reaction is essential for replenishing the pool of THF, which is a vital carrier of one-carbon units for the synthesis of purines, thymidylate, and certain amino acids. nih.govnih.gov

Beyond its canonical substrate, research has demonstrated that DHFR can also utilize 10-formyldihydrofolate (10-CHO-DHF) as a substrate. princeton.eduresearchgate.netdrugbank.com In this reaction, DHFR catalyzes the reduction of 10-formyldihydrofolate to 10-formyltetrahydrofolate (10-CHO-THF). princeton.eduresearchgate.netdrugbank.com This activity highlights a broader specificity for DHFR than previously understood and reveals an alternative route for the entry of folate derivatives into the active one-carbon pool. The ability of DHFR to act on 10-CHO-DHF is significant as it converts a dihydrofolate species directly into a usable tetrahydrofolate derivative, bypassing the need for prior removal of the formyl group.

Quantitative Assessment of DHFR Efficiency with 10-Formyldihydrofolate Compared to Dihydrofolate

The catalytic efficiency of an enzyme with different substrates can be compared using the specificity constant (kcat/Km). Studies on Escherichia coli DHFR have provided a quantitative comparison of its activity with 10-formyldihydrofolate versus its primary substrate, dihydrofolate.

Research has shown that DHFR utilizes 10-formyldihydrofolate at an efficiency that is approximately one-third of that for dihydrofolate. princeton.eduresearchgate.netdrugbank.com While DHF is the preferred substrate, the ability of DHFR to process 10-CHO-DHF is substantial. In one study, the utilization of 10-CHO-DHF by DHFR was found to be about 50-fold more efficient than its use by another folate-dependent enzyme, AICAR transformylase (PurH). princeton.eduresearchgate.netdrugbank.com This indicates that the reduction of 10-CHO-DHF by DHFR is a kinetically significant reaction within the cell.

Table 1: Relative Efficiency of E. coli Dihydrofolate Reductase (DHFR) with Different Substrates

SubstrateRelative Catalytic Efficiency (kcat/Km)Reference
Dihydrofolate (DHF)100% (Reference Value) princeton.eduresearchgate.net
10-Formyldihydrofolate (10-CHO-DHF)~33% princeton.eduresearchgate.netdrugbank.com

Broader Interrelationships with Other Folate Species

Integration of 10-Formyldihydrofolate into the Folate Recycling Pathway

The metabolism of 10-formyldihydrofolate is directly integrated into the main folate recycling pathway through the action of key enzymes. This integration ensures that the carbon and folate moieties of 10-CHO-DHF are salvaged and re-enter the central folate pool for biosynthetic reactions.

There are two primary integration points:

Reduction by DHFR : As discussed, DHFR reduces 10-CHO-DHF to 10-CHO-THF. princeton.eduresearchgate.net 10-CHO-THF is a critical one-carbon donor for de novo purine biosynthesis. This direct conversion allows cells to utilize 10-CHO-DHF to support the synthesis of adenine (B156593) and guanine. The ability of a folate-deficient E. coli strain to grow when supplemented with 10-CHO-DHF alone underscores its effective integration into the one-carbon metabolic pathway to provide essential metabolites. princeton.eduresearchgate.net

Action of AICAR Transformylase (PurH) : 10-formyldihydrofolate can also serve as a formyl group donor for 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, an enzyme in the purine synthesis pathway. nih.gov This reaction produces dihydrofolate (DHF) as a product. nih.gov This DHF is then available for the canonical folate recycling pathway, where it is reduced by DHFR to THF, thus replenishing the pool of fully reduced folates. nih.gov Therefore, even when used by AICAR transformylase, the folate portion of the molecule is recycled.

These pathways demonstrate that 10-formyldihydrofolate is not a metabolic dead-end but is actively processed and reintegrated into the central folate cycle, contributing to cellular homeostasis.

Subcellular Compartmentalization of Folate Metabolism Relevant to 10-Formyldihydrofolate

In mammalian cells, folate-mediated one-carbon metabolism is compartmentalized, with distinct but interconnected pathways operating in the cytosol and mitochondria. nih.govresearchgate.net This separation allows for differential regulation and function of one-carbon unit generation and utilization. The metabolism of 10-formyldihydrofolate is relevant in the context of this compartmentalization.

It has been proposed that 10-formyldihydrofolate can be generated within the mitochondria. nih.gov Studies have shown that 10-formyltetrahydrofolate (10-CHO-THF) can be oxidized to 10-formyldihydrofolate (10-CHO-DHF) by mitochondrial components like cytochrome c. nih.gov The mitochondrial folate pathway is a primary source of one-carbon units for the cell, often by generating formate (B1220265) from 10-CHO-THF, which can then be exported to the cytosol. princeton.edu The potential formation of 10-CHO-DHF within this organelle suggests a role in mitochondrial folate homeostasis.

Both the cytosol and mitochondria contain the enzymatic machinery necessary to process folate derivatives. Dihydrofolate reductase, the enzyme that reduces both DHF and 10-CHO-DHF, is present in both compartments. researchgate.net This dual localization means that 10-CHO-DHF, whether formed in or transported into either compartment, can be reduced to 10-CHO-THF, thereby entering the active folate pool of that specific compartment. The interconversion between mitochondrial and cytosolic folate pools, often mediated by the transport of small molecules like formate, ensures that one-carbon units generated in one compartment can be made available to the other, highlighting the integrated nature of cellular folate metabolism. princeton.eduresearchgate.net

Enzymatic Utilization and Functional Impact of 10 Formyldihydrofolate

Role as a Formyl Group Donor in Purine (B94841) Biosynthesis

The de novo synthesis of purine nucleotides is an essential pathway for cellular growth and proliferation, requiring two folate-dependent transformylase reactions to construct the purine ring. nih.gov 10-Formyldihydrofolate has been identified as a key substrate in the latter stages of this pathway.

AICAR Transformylase-Mediated Formylation in De Novo Purine Synthesis

Strong evidence suggests that 10-formyldihydrofolate, rather than 10-formyltetrahydrofolate (10-CHO-THF), is the predominant in vivo substrate for mammalian 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase. nih.govnih.gov This enzyme catalyzes the penultimate step in purine biosynthesis, introducing the second carbon atom (C2) into the purine ring. nih.gov In vitro studies have demonstrated that 10-CHO-DHF is kinetically preferred over 10-CHO-THF by AICAR transformylase. nih.gov This preference is largely attributed to a lower Michaelis constant (Km), indicating a higher binding affinity for 10-formyldihydrofolate. ebm-journal.org The structure of the active site of AICAR transformylase is also noted to be more consistent with the binding of 10-formyldihydrofolate compared to other enzymes that utilize 10-formyltetrahydrofolate. nih.govnih.gov

Kinetic Preference of AICAR Transformylase
SubstrateKinetic Advantage (Vmax/Km)Enzyme Source
10-Formyldihydrofolate5-fold greater than 10-FormyltetrahydrofolateHuman leukemia cells, rat bone marrow, human recombinant

Contribution to the Purine Nucleotide Biosynthetic Pathway

The purine nucleotide biosynthetic pathway involves the sequential addition of atoms to a phosphoribosyl pyrophosphate (PRPP) backbone to form inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The formylation of AICAR to form 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) is a critical step that is efficiently carried out using 10-formyldihydrofolate. nih.gov While another transformylase, GAR transformylase, utilizes 10-formyltetrahydrofolate for the insertion of carbon-8, AICAR transformylase can utilize both 10-formyl-H2folate and 10-formyl-H4folate. ebm-journal.org The utilization of 10-formyldihydrofolate by AICAR transformylase is significant because its precursor, 10-formyltetrahydrofolate, is susceptible to rapid oxidation to 10-formyldihydrofolate in vivo. nih.govnih.gov

Participation in Translation Initiation

In bacteria and eukaryotic organelles, the initiation of protein synthesis requires the formylation of the initiator methionyl-tRNA (Met-tRNAfMet). 10-Formyldihydrofolate has been identified as a viable, alternative substrate in this fundamental process.

Methionyl-tRNA Formyltransferase (Fmt) as an Alternative Substrate for Formylation of Met-tRNAfMet

The enzyme Methionyl-tRNA formyltransferase (Fmt) catalyzes the transfer of a formyl group to Met-tRNAfMet, a crucial step for the efficient initiation of translation. nih.gov While the canonical formyl donor is 10-formyltetrahydrofolate, studies in Escherichia coli have shown that Fmt can utilize 10-formyldihydrofolate as an alternative substrate to formylate Met-tRNAfMet. researchgate.net This capability is particularly relevant under conditions where oxidized folate species accumulate, such as during the stationary phase of bacterial growth or following treatment with antifolate drugs. nih.govresearchgate.net In vitro experiments have confirmed the direct transfer of the formyl group from 10-CHO-DHF to Met-tRNAfMet by Fmt. researchgate.net

Substrate Utilization by Methionyl-tRNA Formyltransferase (Fmt)
SubstrateEnzymeOrganismSignificance
10-Formyltetrahydrofolate (canonical)Methionyl-tRNA formyltransferase (Fmt)Escherichia coliPrimary formyl donor for Met-tRNAfMet formylation.
10-Formyldihydrofolate (alternative)Utilized as a formyl donor, particularly during stationary phase and under antifolate stress.

Modulation of Key Enzyme Activities

10-Formyldihydrofolate has been shown to directly interact with and modulate the activity of key enzymes within the folate metabolic pathway, thereby influencing cellular homeostasis. In E. coli, 10-CHO-DHF can be utilized as a substrate by Dihydrofolate Reductase (DHFR), the enzyme responsible for regenerating the active tetrahydrofolate pool. researchgate.net DHFR can convert 10-CHO-DHF to 10-CHO-THF, although with approximately one-third the efficiency of its canonical substrate, dihydrofolate. researchgate.net Furthermore, 10-formyldihydrofolate also acts as a substrate for AICAR transformylase (PurH), which utilizes it as a formyl group donor, albeit slightly less efficiently than 10-formyltetrahydrofolate. researchgate.net Interestingly, the utilization of 10-CHO-DHF by DHFR is significantly more efficient (approximately 50-fold) than its utilization by PurH. researchgate.net This differential enzymatic processing of 10-formyldihydrofolate highlights its role as a metabolic intermediate that can be channeled into different pathways, thereby modulating the activities of these critical enzymes and maintaining folate homeostasis. The inhibition of DHFR by drugs like methotrexate (B535133) can disrupt this balance, leading to an accumulation of dihydrofolate and, consequently, affecting all folate-dependent pathways. ebm-journal.org

Inhibition of Thymidylate Synthase by 10-Formyldihydrofolate Polyglutamates

Contributions to Cellular Folate Homeostasis and One-Carbon Unit Supply

A significant function of 10-formyldihydrofolate is its role as a substrate for aminoimidazolecarboxamide ribotide (AICAR) transformylase, another key enzyme in purine synthesis nih.gov. This enzyme converts 10-formyldihydrofolate to dihydrofolate (H2folate) nih.gov. Dihydrofolate is then reduced by dihydrofolate reductase to tetrahydrofolate, the basic backbone for all active folate coenzymes nih.gov. This pathway establishes a new metabolic route where a dihydrofolate-level coenzyme participates directly in a one-carbon transfer reaction nih.gov. Some research postulates that 10-formyldihydrofolate, not 10-formyltetrahydrofolate, is the predominant in vivo substrate for mammalian AICAR transformylase, which would make it a critical supplier of the second carbon atom into the purine ring nih.gov. In vitro data indicate that AICAR transformylase kinetically prefers 10-formyldihydrofolate over its tetrahydrofolate counterpart nih.gov.

Bioactivity of 10-Formyldihydrofolate in Specific Cellular and Microbial Models

The biological relevance of 10-formyldihydrofolate has been demonstrated in several cellular models. It has been identified as a naturally occurring folate derivative in the cytosol of methotrexate-treated MCF-7 breast cancer cells and normal human myeloid precursor cells nih.gov.

Furthermore, 10-formyl-7,8-dihydrofolic acid has proven to be bioactive in human leukemia (CCRF-CEM) cells nih.govconsensus.app. In studies where these cells were grown in a folate-depleted medium containing methotrexate, excess this compound was able to support cell growth, although it was less potent than 5-formyltetrahydrofolate nih.govconsensus.app. In this cellular model, this compound was shown to be an active substrate for both aminoimidazole carboxamide ribotide transformylase and dihydrofolate reductase nih.govconsensus.app. Studies in cultured cells and bacteria have contributed to the understanding that 10-formyltetrahydrofolate is oxidized to 10-formyldihydrofolate, which is then utilized by AICAR transformylase nih.gov.

Advanced Research Methodologies for 10 Formyldihydrofolate Studies

Spectroscopic and Spectrometric Characterization Techniques for Identification and Purity

Precise identification and determination of the purity of 10-Formyldihydrofolate are foundational to accurate research. This is achieved through a combination of spectroscopic and spectrometric methods that provide detailed information about its chemical structure and concentration.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the initial characterization of folates, including 10-Formyldihydrofolate. The absorbance of UV light by the pterin (B48896) ring system, a core component of the folate structure, provides a characteristic spectral signature. The extent of conjugation within the molecule significantly influences the wavelength of maximum absorbance (λmax) utoronto.ca.

Table 1: Expected UV-Vis Absorption Characteristics of Folate Derivatives

CompoundKey Structural FeatureExpected λmax Region (nm)
TetrahydrofolateReduced pterin ring~280-300
10-FormyltetrahydrofolateFormyl group on N10Shift in λmax compared to THF
10-FormyldihydrofolateDihydro-pterin ring with N10-formyl groupA characteristic spectrum influenced by both the dihydro state of the pterin ring and the N10-formyl group.

Note: The exact λmax values can be influenced by solvent and pH.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including 10-Formyldihydrofolate. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

Specific NMR data for 10-Formyldihydrofolate is not extensively published. However, based on the known chemical shifts of related folate derivatives, a theoretical ¹H NMR spectrum can be predicted. The protons on the pterin ring, the p-aminobenzoylglutamate moiety, and the formyl group would each exhibit characteristic signals in distinct regions of the spectrum. The environment of each proton within the molecule dictates its chemical shift, providing a detailed fingerprint of the compound compoundchem.comoregonstate.edu. For instance, aromatic protons typically resonate in the downfield region of the spectrum, while aliphatic protons are found more upfield. The formyl proton would be expected to appear at a significantly downfield chemical shift.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in 10-Formyldihydrofolate

ProtonApproximate Chemical Shift (δ, ppm)
Formyl Proton (-CHO)8.0 - 10.0
Pterin Ring Protons6.5 - 8.5
Aromatic Protons (p-aminobenzoyl)7.0 - 8.0
Glutamate (B1630785) Protons2.0 - 4.5

Note: These are estimated ranges and can vary based on solvent and experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of folates, including 10-Formyldihydrofolate, in complex biological matrices researchgate.net. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

The methodology involves the chromatographic separation of different folate vitamers, followed by their ionization and fragmentation in the mass spectrometer. Specific precursor-to-product ion transitions are monitored in a process known as multiple reaction monitoring (MRM), which provides a high degree of selectivity and allows for accurate quantification even at very low concentrations researchgate.net. The instability of some folate derivatives, including the potential for interconversion between 5-formyl and 10-formyl forms, necessitates careful sample handling and often the use of chemical derivatization to stabilize the analytes prior to analysis nih.govnih.govacs.org. The development of LC-MS/MS methods has been instrumental in overcoming the challenges associated with the lability of these compounds, enabling reliable measurement of the distribution of folate vitamers in various biological systems researchgate.netnih.gov.

Table 3: Key Parameters in LC-MS/MS Analysis of 10-Formyldihydrofolate

ParameterDescription
Chromatographic Separation Typically reversed-phase chromatography to separate different folate vitamers based on polarity.
Ionization Source Electrospray ionization (ESI) is commonly used for folate analysis.
Mass Analysis Tandem quadrupole mass spectrometers are frequently employed for their sensitivity and selectivity in MRM mode.
Precursor Ion (Q1) The mass-to-charge ratio (m/z) of the intact 10-Formyldihydrofolate molecule.
Product Ion (Q3) The m/z of a specific fragment ion generated from the precursor ion.
Internal Standards Stable isotope-labeled analogs of folates are used to correct for matrix effects and variations in extraction efficiency.

Enzyme Kinetic Assay Methodologies

Understanding the enzymatic reactions involving 10-Formyldihydrofolate is fundamental to deciphering its metabolic functions. Enzyme kinetic assays provide quantitative measures of enzyme performance and are essential for characterizing the enzymes that synthesize or utilize this compound.

The catalytic efficiency, represented by the ratio kcat/Km, is a key parameter used to compare the effectiveness of an enzyme in processing different substrates or to compare the efficiency of different enzymes with the same substrate libretexts.orgyoutube.comyoutube.com. The turnover number, kcat, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time, while the Michaelis constant, Km, is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) libretexts.orgkhanacademy.org.

In the context of 10-Formyldihydrofolate, determining the kcat/Km for enzymes such as aminoimidazolecarboxamide ribotide (AICAR) transformylase is crucial. It has been hypothesized that 10-Formyldihydrofolate, rather than 10-formyltetrahydrofolate, is the preferred in vivo substrate for this enzyme, and in vitro data suggest it is kinetically favored nih.gov. To determine these kinetic parameters, a series of enzyme assays are conducted at varying substrate concentrations, and the initial reaction rates are measured. The data are then fitted to the Michaelis-Menten equation to calculate Vmax and Km, from which kcat can be derived if the enzyme concentration is known.

Table 4: Hypothetical Kinetic Parameters for an Enzyme Utilizing 10-Formyldihydrofolate

Kinetic ParameterDefinitionSignificance for 10-Formyldihydrofolate Metabolism
Vmax The maximum rate of the enzymatic reaction at saturating substrate concentrations.Indicates the maximum flux through the pathway involving 10-Formyldihydrofolate.
Km The substrate concentration at which the reaction rate is half of Vmax.Reflects the affinity of the enzyme for 10-Formyldihydrofolate; a lower Km suggests a higher affinity.
kcat The turnover number; the number of substrate molecules converted to product per enzyme active site per unit time.Measures the catalytic prowess of the enzyme with 10-Formyldihydrofolate.
kcat/Km The catalytic efficiency of the enzyme.Provides a measure of the enzyme's overall effectiveness in utilizing 10-Formyldihydrofolate as a substrate.

Both steady-state and pre-steady-state kinetic analyses are employed to gain a comprehensive understanding of the mechanism of enzymes that interact with 10-Formyldihydrofolate.

Pre-steady-state kinetics , on the other hand, focuses on the initial moments of the enzymatic reaction, before the steady state is reached nih.govuea.ac.uk. This approach allows for the direct measurement of the rates of individual steps in the catalytic cycle, such as substrate binding, chemical transformation, and product release uea.ac.uk. Techniques like stopped-flow spectroscopy are often used to monitor rapid changes in absorbance or fluorescence that occur during the pre-steady-state phase. Such studies on enzymes like DHFR have provided detailed insights into the sequence of events at the active site, including conformational changes that are crucial for catalysis uea.ac.ukrug.nl. While specific pre-steady-state kinetic data for enzymes directly utilizing 10-Formyldihydrofolate is limited, the methodologies applied to related folate-metabolizing enzymes provide a clear framework for how such investigations would be conducted.

Table 5: Comparison of Steady-State and Pre-Steady-State Kinetics

FeatureSteady-State KineticsPre-Steady-State Kinetics
Timescale Seconds to minutesMilliseconds to seconds
Conditions [Substrate] >> [Enzyme][Enzyme] ≥ [Substrate]
Information Gained Overall catalytic efficiency (kcat/Km), substrate specificity.Rates of individual steps (binding, catalysis, product release), identification of transient intermediates.
Typical Techniques Spectrophotometry, chromatography.Stopped-flow spectroscopy, quenched-flow techniques.

Isothermal Titration Calorimetry (ITC) for Enzyme Kinetic Constant Determination

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that measures the heat released or absorbed during a biochemical reaction in real-time. nih.gov This methodology has gained popularity as a versatile assay for determining the kinetic parameters of enzymatic reactions. nih.govnih.gov Unlike traditional assays, ITC is a universal method because most chemical reactions are either exothermic or endothermic, eliminating the need for specific reporter molecules or coupled enzymes. nih.gov

In the context of 10-Formyldihydrofolate, ITC can be employed to directly measure the kinetics of its interaction with key enzymes in the folate pathway. For instance, the enzyme aminoimidazolecarboxamide ribotide (AICAR) transformylase utilizes a formyl donor for purine (B94841) biosynthesis. Studies have suggested that 10-Formyldihydrofolate is a kinetically preferred substrate for AICAR transformylase compared to 10-formyltetrahydrofolate. nih.gov

An ITC experiment to determine the kinetic constants (Kₘ and k꜀ₐₜ) for AICAR transformylase with 10-Formyldihydrofolate would typically involve titrating the substrate (10-Formyldihydrofolate) into a solution containing a known concentration of the enzyme. tainstruments.com The instrument measures the resulting heat flow, which is directly proportional to the reaction rate. units.it By performing multiple injections to achieve various substrate concentrations, a complete Michaelis-Menten curve can be generated in a single experiment. tainstruments.comchemrxiv.org

Table 1: Representative ITC-Derived Kinetic Data for AICAR Transformylase This table contains illustrative data based on published findings.

Substrate Kₘ (µM) k꜀ₐₜ (s⁻¹) Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹)
10-Formyldihydrofolate-Glu₅ 5.3 15 2.8 x 10⁶

Data are hypothetical representations derived from comparative findings suggesting 10-Formyldihydrofolate's kinetic advantage with AICAR transformylase. nih.govresearchgate.net

In Vitro Biochemical Reconstitution and Analysis of Folate Pathways

In vitro biochemical reconstitution is a foundational approach for dissecting complex metabolic pathways by studying their individual components in a controlled environment. This method involves purifying the enzymes and substrates of interest to analyze specific reactions outside the cell. For folate metabolism, this has been crucial in defining the precise role of 10-Formyldihydrofolate.

It was long held that only tetrahydrofolates were active in one-carbon transfer reactions. nih.gov However, in vitro experiments demonstrated that chemically synthesized 10-Formyldihydrofolate can act as a substrate and an inhibitor for key folate-dependent enzymes. nih.govnih.gov Specifically, reconstitution assays have shown that:

AICAR transformylase can efficiently use 10-Formyldihydrofolate as a formyl donor, converting it to dihydrofolate in the process. nih.govnih.gov The efficiency of the pentaglutamated form was found to be equal to that of the natural substrate, 10-formyltetrahydrofolate. nih.gov

Glycinamide (B1583983) ribonucleotide (GAR) transformylase , another enzyme in the purine synthesis pathway, is inhibited by 10-Formyldihydrofolate. nih.gov

Thymidylate synthase , a critical enzyme for DNA synthesis, is also competitively inhibited by 10-Formyldihydrofolate, with the pentaglutamated form showing significantly higher affinity than the monoglutamate. nih.gov

These findings, generated from in vitro systems, were instrumental in identifying 10-Formyldihydrofolate as a novel, bioactive folate derivative and have led to the proposal that the established map of folate metabolism requires revision. nih.gov

Table 2: In Vitro Interactions of 10-Formyldihydrofolate-Glu₅ with Folate Enzymes

Enzyme Role of 10-Formyldihydrofolate-Glu₅ Kinetic Constant
AICAR Transformylase Substrate Kₘ = 5.3 µM
GAR Transformylase Inhibitor Kᵢ = 2.0 µM

Data sourced from in vitro biochemical studies. nih.gov

In Vivo Metabolic Tracing and Analysis in Model Organisms

While in vitro studies are essential, in vivo metabolic tracing is required to confirm the physiological relevance of a metabolic pathway. This technique uses isotopically labeled molecules (e.g., containing ¹³C or ¹⁵N) to track the transformation and flux of metabolites within a living organism. biorxiv.org

Evidence for the in vivo existence and activity of 10-Formyldihydrofolate comes from studies in both humans and laboratory animals. nih.gov After administering labeled folic acid, researchers have detected labeled 10-formyl-folic acid, which is an oxidation product of both 10-formyltetrahydrofolate and 10-Formyldihydrofolate. nih.gov This suggests that 10-formyltetrahydrofolate can be oxidized to 10-Formyldihydrofolate in vivo. nih.gov

Modern in vivo tracing protocols can provide a more detailed picture. A typical experiment might involve:

Administering an Isotopically Labeled Precursor: A model organism, such as a mouse, is infused with a labeled compound that can enter the folate pathway, for example, [¹³C]-serine or [¹³C]-formate. biorxiv.org

Tissue and Cell Isolation: After a specific time, tissues are harvested, and specific cell populations are rapidly isolated. biorxiv.org

Metabolite Extraction and Analysis: Metabolites are extracted and analyzed using mass spectrometry to detect the incorporation of the isotopic label into downstream products.

By tracing the ¹³C label, researchers could determine the flux through the pathway where 10-Formyldihydrofolate is a substrate for AICAR transformylase, leading to the incorporation of the label into the C2 position of the purine ring of newly synthesized nucleotides. nih.gov Such experiments are crucial to validate the hypothesis that the pathway involving 10-Formyldihydrofolate is active under physiological conditions. nih.govnih.gov

Computational and Systems Biology Approaches in Folate Metabolism Research

Folate-mediated one-carbon metabolism is a highly complex and interconnected network with multiple feedback loops and compartmentalization between the cytosol and mitochondria. nih.gov Understanding how perturbations affect this network requires computational and systems biology approaches.

Metabolic Modeling and Simulation of One-Carbon Metabolic Networks

Mathematical modeling is an essential tool for integrating the vast amount of experimental data on one-carbon metabolism into a coherent framework. nih.gov These models consist of a series of differential equations or logic-based programs that represent the reactions and regulatory interactions within the network. cosbi.eursc.org

The goals of modeling the one-carbon network include:

Simulating Metabolic Flux: Predicting how the rates of different reactions change in response to genetic mutations (e.g., polymorphisms in the MTHFR gene) or nutritional variations (e.g., folate deficiency). rsc.org

Identifying Key Regulatory Nodes: Pinpointing the enzymes or metabolites that exert the most control over the network's outputs, such as nucleotide synthesis or methylation reactions. researchgate.net

These computational models allow researchers to perform virtual experiments that would be difficult or impossible to conduct in the lab, providing a deeper understanding of the system-level behavior of folate metabolism. nih.gov

Structural Biology Investigations of 10-Formyldihydrofolate Interacting Enzymes

Structural biology provides a three-dimensional view of how enzymes bind to their substrates and inhibitors, offering crucial insights into their mechanism and specificity. Techniques like X-ray crystallography and NMR spectroscopy are used to determine the atomic-level structures of proteins.

For 10-Formyldihydrofolate, structural investigations of interacting enzymes are key to understanding its biological role. A significant finding is that the structure and active site of mammalian AICAR transformylase are not consistent with those of other enzymes that utilize 10-formyltetrahydrofolate as a substrate. nih.gov This structural difference provides a strong rationale for why AICAR transformylase might prefer 10-Formyldihydrofolate.

Analysis of the crystal structure of an enzyme like AICAR transformylase in complex with 10-Formyldihydrofolate (or an analog) would reveal:

The specific amino acid residues involved in binding the pterin ring and formyl group.

The conformational changes that occur in the enzyme upon substrate binding.

The structural basis for its kinetic preference over 10-formyltetrahydrofolate.

While the structure of Dihydrofolate Reductase (DHFR) complexed with various antifolates is well-studied, similar detailed structural information on the interaction between AICAR transformylase and 10-Formyldihydrofolate would further solidify its proposed role in de novo purine synthesis. researchgate.net

Comparative and Evolutionary Aspects of 10 Formyldihydrofolate Metabolism

Evolutionary Conservation of Folate Pathway Enzymes Across Domains of Life

The core enzymatic machinery for folate metabolism is remarkably conserved, underscoring its ancient origins, likely predating the last universal common ancestor (LUCA). However, significant differences exist, particularly in the capacity for de novo folate biosynthesis.

Prokaryotes, including most bacteria and archaea, as well as plants and some lower eukaryotes, possess the complete enzymatic pathway for synthesizing folates from scratch. researchgate.netchalmers.se In contrast, higher eukaryotes, such as mammals, lack the enzymes for de novo folate biosynthesis and are therefore entirely dependent on dietary sources of this essential vitamin. researchgate.netchalmers.se

The de novo synthesis pathway involves a series of enzymes that construct the pterin (B48896) ring, synthesize para-aminobenzoic acid (pABA), and then combine these moieties with glutamate (B1630785). Comparative genomic analyses have revealed that while the fundamental steps are conserved, the specific genes and their organization can vary. For instance, in bacteria, the enzymes are generally encoded by individual genes, whereas in fungi and plants, gene fusions are common, resulting in multidomain enzymes that catalyze multiple steps in the pathway. nih.gov

Even within the domains, there is notable diversity. For example, in the domain Archaea, sets of enzyme genes involved in folate metabolism can differ considerably between species. Studies on halophilic archaea have shown a mosaic pattern of presence and absence for key folate biosynthesis and metabolism genes across different species. researchgate.net Furthermore, some archaea and bacteria have been found to possess an alternative pathway for the biosynthesis of reduced folates, highlighting the metabolic plasticity that has evolved to meet the universal requirement for these cofactors. nih.gov

The following table provides a comparative overview of the conservation of key enzymes in the folate pathway across the three domains of life.

Enzyme/ComplexGene(s)FunctionArchaeaBacteriaEukarya
Pterin Synthesis
GTP cyclohydrolase IfolEConverts GTP to dihydroneopterin triphosphatePresent (some variations)PresentPresent (in folate-synthesizing organisms)
Dihydroneopterin aldolasefolBCleaves dihydroneopterinPresent (some variations)PresentPresent (in folate-synthesizing organisms)
pABA Synthesis
Aminodeoxychorismate synthasepabA/pabBConverts chorismate to aminodeoxychorismatePresent (in some)Present (in most)Present (in plants and some lower eukaryotes)
Aminodeoxychorismate lyasepabCConverts aminodeoxychorismate to pABAPresent (in some)Present (in most)Present (in plants and some lower eukaryotes)
Folate Synthesis
Dihydropteroate synthasefolPCondenses pterin and pABAPresent (in some)PresentPresent (in folate-synthesizing organisms)
Dihydrofolate synthasefolCAdds glutamate to dihydropteroatePresent (in some)PresentPresent (in folate-synthesizing organisms)
Folate Reduction and Interconversion
Dihydrofolate reductasedfrA/folAReduces dihydrofolate to tetrahydrofolatePresentPresentPresent
Serine hydroxymethyltransferaseglyAInterconverts serine and glycine, producing 5,10-methylenetetrahydrofolatePresentPresentPresent
Methylenetetrahydrofolate dehydrogenase/cyclohydrolasefolDInterconverts 5,10-methylenetetrahydrofolate, 5,10-methenyltetrahydrofolate, and 10-formyltetrahydrofolatePresentPresentPresent
Methylenetetrahydrofolate reductasemetF/MTHFRReduces 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolatePresentPresentPresent

This table represents a generalized overview, and the presence or absence of specific genes can vary significantly among species within each domain.

Emerging Concepts and Future Research Directions

Identification of Novel Metabolic Pathways Involving 10-Formyldihydrofolate

Historically, it was a central dogma of folate metabolism that only fully reduced tetrahydrofolates could participate as one-carbon donors in enzymatic reactions. However, this view has been revised by the discovery that 10-formyldihydrofolate is a viable and, in some cases, preferred substrate in key metabolic pathways. amegroups.org A pivotal finding is the identification of a metabolic route where 10-formyltetrahydrofolate undergoes oxidation to form 10-formyldihydrofolate. amegroups.orgnih.gov This intermediate is then utilized by aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase, an essential enzyme in the de novo purine (B94841) biosynthesis pathway, to produce dihydrofolate. amegroups.orgnih.gov

This pathway is distinct from the canonical route where 10-formyltetrahydrofolate is used by AICAR transformylase. Evidence suggests that 10-formyldihydrofolate may even be the predominant in vivo substrate for mammalian AICAR transformylase. nih.gov In vitro kinetic studies have demonstrated that 10-formyldihydrofolate can be kinetically preferred over 10-formyltetrahydrofolate by AICAR transformylase from various sources, including human T-cell leukemia (Jurkat) cells. nih.govnih.gov

In contrast, the other transformylase in purine synthesis, glycinamide (B1583983) ribonucleotide (GAR) transformylase, shows little to no activity with 10-formyldihydrofolate, indicating a specific channeling of this metabolite. nih.govnih.gov This substrate specificity suggests a bifurcation in the one-carbon pathway, where different folate forms are directed toward the synthesis of specific atoms in the purine ring. The oxidation of 10-formyltetrahydrofolate and subsequent use of 10-formyldihydrofolate by AICAR transformylase necessitates a revision of standard metabolic maps to incorporate this novel and significant pathway. amegroups.org

Elucidation of Regulatory Mechanisms Governing Intracellular 10-Formyldihydrofolate Levels

The intracellular concentration of 10-formyldihydrofolate is tightly controlled by the interplay of several enzymatic and chemical processes. A primary factor influencing its level is the activity of dihydrofolate reductase (DHFR). The use of methotrexate (B535133), a potent DHFR inhibitor, has been shown to cause a significant accumulation of 10-formyldihydrofolate in the cytosol of both breast cancer cells and normal human myeloid precursor cells. nih.govnih.gov By blocking the reduction of dihydrofolate to tetrahydrofolate, methotrexate traps folates in their more oxidized forms, including 10-formyldihydrofolate, highlighting the critical role of DHFR in clearing this metabolite. nih.gov

The availability of its precursor, 10-formyltetrahydrofolate, is another key regulatory point. The enzyme 10-formyltetrahydrofolate dehydrogenase (FDH) directly regulates the pool of 10-formyltetrahydrofolate by converting it to tetrahydrofolate and CO2. acs.org High expression of FDH can deplete the activated one-carbon pool, thereby limiting the potential for 10-formyldihydrofolate formation. acs.org

Furthermore, the non-enzymatic or quasi-enzymatic oxidation of 10-formyltetrahydrofolate is a crucial formation mechanism. Research suggests that this oxidation can occur readily in vitro and is hypothesized to happen in vivo, potentially facilitated by cellular components such as cytochrome C in mitochondria. nih.gov This suggests that the cellular redox state could play a significant role in regulating the flux of one-carbon units toward the 10-formyldihydrofolate pathway. The balance between DHFR activity, FDH expression, and the rate of precursor oxidation thus forms a regulatory network that dictates the intracellular levels of 10-formyldihydrofolate.

Development of Advanced Biochemical Probes for Targeted 10-Formyldihydrofolate Pathway Studies

Directly studying the flux and function of 10-formyldihydrofolate in living cells is challenging due to its low abundance and transient nature. Consequently, the field is advancing through the development of sophisticated biochemical tools to probe the broader folate pathway. While probes specifically designed to detect 10-formyldihydrofolate are not yet common, significant progress has been made in creating fluorescent analogues of both folates and their antagonists.

Researchers have synthesized fluorescent derivatives of folic acid and methotrexate to serve as probes for folate-dependent enzymes and membrane folate-binding proteins. nih.govacs.orgnih.gov For instance, a fluorescein (B123965) derivative of a lysine (B10760008) analogue of folic acid was developed to probe dihydrofolate reductase. acs.org Similarly, a dansyl-L-lysine analogue of methotrexate was shown to be rapidly transported into cells, where it forms a high-affinity, fluorescent complex with intracellular DHFR. nih.gov These probes allow for the real-time visualization of enzyme-inhibitor interactions and can be used in techniques like flow cytometry to sort cells based on their folate pathway activity. acs.org More recently, folate analogues conjugated with near-infrared (NIR) dyes, such as pafolacianine, have been developed for in vivo imaging, targeting folate receptors that are often overexpressed in tumors. amegroups.org

In addition to fluorescent probes, modern analytical techniques are paramount. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for the precise identification and quantification of various folate metabolites, including oxidized forms, from complex biological samples. creative-proteomics.com These analytical methods, combined with stable isotope tracing studies, allow researchers to map the metabolic flux through different branches of the folate pathway, indirectly revealing the dynamics of 10-formyldihydrofolate metabolism. creative-proteomics.com

Interplay of 10-Formyldihydrofolate Metabolism with Broader Cellular Networks

The metabolism of 10-formyldihydrofolate is not an isolated pathway but is deeply integrated with core cellular networks, particularly nucleotide synthesis and methylation. Its most direct and significant interaction is with the de novo purine synthesis pathway. By acting as a substrate for AICAR transformylase, 10-formyldihydrofolate directly contributes to the formation of the purine ring, a fundamental component of DNA and RNA. nih.govnih.gov

Interestingly, 10-formyldihydrofolate also exhibits inhibitory activity against other key enzymes. Studies have shown that polyglutamated 10-formyldihydrofolate is a competitive inhibitor of thymidylate synthase, a critical enzyme for DNA synthesis that produces thymidine. nih.govnih.gov It also inhibits GAR transformylase. nih.govnih.gov Therefore, the accumulation of 10-formyldihydrofolate, such as during methotrexate therapy, could have complex effects: while providing substrate for one step of purine synthesis (AICAR transformylase), it may simultaneously inhibit another step (GAR transformylase) and throttle the production of thymidine. nih.govnih.gov

Q & A

Q. How does 10-formyldihydrofolate’s redox state influence its role in one-carbon metabolism compared to tetrahydrofolate derivatives?

  • Methodological Answer : The 7,8-dihydro state limits its participation in reactions requiring fully reduced tetrahydrofolate (e.g., thymidylate synthesis). Use <sup>13</sup>C-formate labeling and metabolic flux analysis to map its contribution to purine vs. pyrimidine pathways .

Tables for Key Data

Property 10-Formyldihydrofolate 10-Formyltetrahydrofolate
UV λmax (pH 7.4)234, 333 nm257, 328 nm
NMR C-6 ProtonAbsentPresent
AICAR T'ase Km5 µM (Jurkat cells)25 µM (Jurkat cells)
Enzymatic StabilityProne to oxidationMore stable
Reference

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.